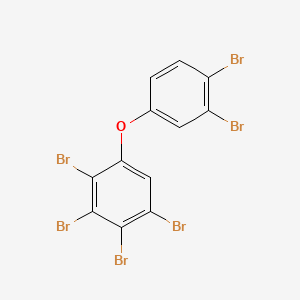
2,3,3',4,4',5-Hexabromodiphenyl ether
説明
2,3,3’,4,4’,5-Hexabromodiphenyl ether is a chemical compound with the molecular formula C12H4Br6O. It has an average mass of 643.584 Da and a monoisotopic mass of 637.536194 Da . It is also known by other names such as 1,2,3,4-Tetrabrom-5-(3,4-dibromphenoxy)benzol .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4,4’,5-Hexabromodiphenyl ether consists of a diphenyl ether core with six bromine atoms attached. The exact positions of these bromine atoms are indicated by the numbers in the compound’s name .科学的研究の応用
Comprehensive Analysis of 2,3,3’,4,4’,5-Hexabromodiphenyl Ether Applications
2,3,3’,4,4’,5-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) known for its use as a flame retardant. Below is an analysis of its applications in various scientific research fields, each with a dedicated section.
Environmental Persistence and Bioaccumulation Studies
2,3,3’,4,4’,5-Hexabromodiphenyl ether: , like other PBDEs, is known for its environmental persistence and potential for bioaccumulation. Research in this field focuses on understanding its long-term effects on ecosystems and wildlife. Studies often involve tracking the compound’s presence in soil and water bodies, and its accumulation in the tissues of organisms over time .
Human Health Impact Research
The impact of PBDEs on human health is a significant area of study. Researchers investigate the potential endocrine-disrupting effects of these compounds, their role in metabolic disorders, and their association with various types of cancer. This research is crucial for developing guidelines for safe exposure levels and for the regulation of such substances .
Developmental Neurotoxicity
Developmental neurotoxicity is a concern with PBDEs, including 2,3,3’,4,4’,5-Hexabromodiphenyl ether . Scientific studies often use human-induced pluripotent stem cell-derived neurons to assess the neurotoxic effects during developmental stages. These studies contribute to our understanding of the compound’s impact on neural development and function .
Flame Retardancy in Consumer Products
The primary application of PBDEs has been as flame retardants in various consumer products. Research in this area explores the effectiveness of these compounds in reducing the risk of fire in products such as plastics, textiles, and electronic devices. The goal is to balance fire safety with environmental and health concerns .
Regulatory Policy and Safety Standards
Research into the regulatory aspects of PBDEs, including 2,3,3’,4,4’,5-Hexabromodiphenyl ether , informs policy decisions and safety standards. This includes studies on the compound’s environmental and health risks, leading to its inclusion in lists of restricted or banned substances under international treaties like the Stockholm Convention .
Alternative Flame Retardants
With the phasing out of certain PBDEs due to health and environmental concerns, there is ongoing research into alternative flame retardants. This research aims to find safer compounds that provide similar levels of fire protection without the associated risks of PBDEs .
Analytical Chemistry and Detection Methods
In analytical chemistry, research is conducted to develop sensitive and accurate methods for detecting PBDEs, including 2,3,3’,4,4’,5-Hexabromodiphenyl ether , in environmental samples and biological tissues. This is essential for monitoring the presence and distribution of these compounds in the environment .
Material Science and Engineering
Material science research involves studying the incorporation of PBDEs into various materials to enhance their flame-retardant properties. This includes examining the stability, compatibility, and performance of 2,3,3’,4,4’,5-Hexabromodiphenyl ether when used in conjunction with different polymers and textiles .
特性
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPCMJWYRDQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20786910 | |
| Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405237-85-6 | |
| Record name | 2,3,3',4,4',5-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405237856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I1M31537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
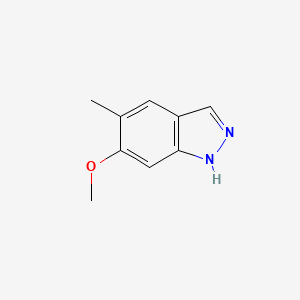
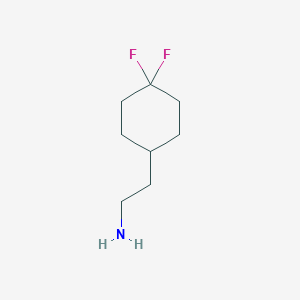
![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)
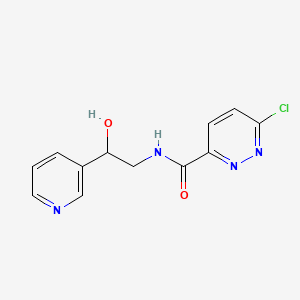
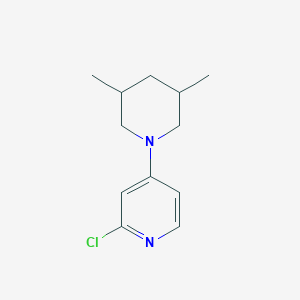
![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)


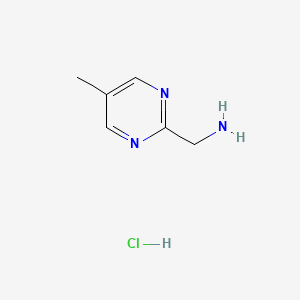

![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)